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Compound of Interest

Compound Name: INCB126503

Cat. No.: B15540836

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship
(SAR), preclinical pharmacology, and mechanism of action of INCB126503, a potent and
selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2) and Fibroblast Growth
Factor Receptor 3 (FGFR3). This document summarizes key quantitative data, details
experimental methodologies, and visualizes relevant biological pathways to support ongoing
research and development in the field of FGFR-targeted cancer therapy.

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a
crucial role in cell proliferation, differentiation, and survival.[1] Aberrant FGFR signaling, driven
by gene amplification, mutations, or fusions, is a known oncogenic driver in various cancers,
including cholangiocarcinoma and urothelial carcinoma.[1][2][3] While pan-FGFR inhibitors
have demonstrated clinical efficacy, their utility is often limited by off-target toxicities, such as
hyperphosphatemia, which is associated with the inhibition of FGFR1 and FGFR4.[2][3] This
has spurred the development of next-generation inhibitors with improved selectivity for specific
FGFR isoforms.

INCB126503 emerged from a structure-guided drug design program aimed at identifying a
potent and selective FGFR2/3 inhibitor with an improved therapeutic window.[2][4] This
compound demonstrates excellent isoform selectivity, potent activity against clinically relevant
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gatekeeper mutations, and in vivo efficacy in tumor models without inducing
hyperphosphatemia.[2][4]

Structure-Activity Relationship (SAR)

The development of INCB126503 involved a systematic exploration of the SAR of a
pyrazolo[4,3-b]pyridine scaffold. High-throughput screening identified an initial hit compound
with modest FGFR3 potency. Subsequent optimization focused on modifications at various
positions of the core structure to enhance potency and selectivity.

Core Scaffold Optimization

A key step in the discovery of INCB126503 was the transition from a pyrazole to a
pyrazolo[4,3-b]pyridine core, which led to a significant improvement in potency and selectivity
for FGFR3 over FGFRL1.[4] Further structure-based drug design and SAR studies led to the
identification of the final clinical candidate.

Key Chemical Moieties and their Impact on Activity

The following table summarizes the key structural modifications and their impact on the
inhibitory activity against FGFR isoforms.
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In Vitro and In Vivo Activity

INCB126503 exhibits potent and selective inhibition of FGFR2 and FGFR3, including common
gatekeeper mutations that confer resistance to other FGFR inhibitors.

Enzymatic Activity

The inhibitory activity of INCB126503 was assessed against a panel of recombinant human
FGFR kinases.
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Kinase Target IC50 (nM)
FGFR1 70

FGFR2 2.1
FGFR3 1.2
FGFR3 (V555L) 0.92
FGFR3 (V555M) 0.85
FGFR4 64

Cellular Activity

INCB126503 demonstrated potent anti-proliferative activity in cell lines harboring FGFR2 or
FGFR3 genetic alterations.

In Vivo Efficacy

In preclinical xenograft models with FGFR3 genetic alterations, orally administered
INCB126503 led to dose-dependent tumor growth inhibition.[4] Importantly, and in contrast to
pan-FGFR inhibitors, INCB126503 did not cause hyperphosphatemia in naive mice at
efficacious doses, consistent with its poor inhibition of FGFR1.[4]

Experimental Protocols
FGFR Kinase Enzymatic Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of
compounds against FGFR kinases.

Materials:
e Recombinant human FGFR enzymes (FGFR1, FGFR2, FGFR3, FGFR4)
o ATP

e Poly(Glu, Tyr) 4:1 peptide substrate
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Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

Test compound (e.g., INCB126503)

ADP-Glo™ Kinase Assay kit (Promega)

384-well plates

Procedure:

Prepare serial dilutions of the test compound in DMSO.

e Add the test compound dilutions to the wells of a 384-well plate.

e Add the FGFR enzyme and substrate solution to the wells.

« Initiate the kinase reaction by adding ATP.

 Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

« Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
Kinase Assay system according to the manufacturer's instructions.

o Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

This protocol describes a common method for assessing the anti-proliferative activity of
compounds in cancer cell lines.

Materials:

o Cancer cell line with known FGFR alterations (e.g., RT112 bladder cancer cells with FGFR3
fusion)

e Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and
antibiotics
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e Test compound (e.g., INCB126503)

o CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
o 96-well plates

Procedure:

o Seed the cells in a 96-well plate at a predetermined density and allow them to attach
overnight.

o Treat the cells with serial dilutions of the test compound.

 Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator
with 5% CO2.

o Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's
protocol.

e Calculate the IC50 values from the dose-response curves.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of a
test compound.

Materials:

Immunocompromised mice (e.g., nude mice)

Cancer cell line with FGFR alterations

Test compound formulated for oral administration

Vehicle control

Procedure:

o Subcutaneously implant the cancer cells into the flank of the mice.
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» Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).
o Randomize the mice into treatment and control groups.

o Administer the test compound or vehicle control orally, once or twice daily, for a specified
duration.

e Monitor tumor volume and body weight regularly.

» At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic marker assessment).

o Calculate the tumor growth inhibition (TGI) for each treatment group.

Signaling Pathways and Mechanism of Action

INCB126503 exerts its anti-tumor effects by inhibiting the kinase activity of FGFR2 and
FGFR3, thereby blocking downstream signaling pathways that are critical for cancer cell growth
and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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